molecular formula C16H24O8 B1654277 2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 217973-33-6

2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B1654277
CAS RN: 217973-33-6
M. Wt: 344.36
InChI Key: IBLFDTIZHJLTIF-UHFFFAOYSA-N
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Description

(-)-erythro-Anethole glycol 1-glucoside is a glycoside.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of phenolic propane-1, 2- and 1, 3-diols, including compounds like 2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, has been explored for their potential as intermediates in immobilized chelatants for the borate anion (Tyman & Payne, 2006).

Polarographic Analysis

  • Polarographic behavior of pyridyl analogues of chalcone, which are structurally similar to the compound , has been studied. These studies provide insights into the electrochemical properties of such compounds (Butkiewicz, 1972).

Ligand Preparation

  • Research on the preparation of phenol-based acyclic ligands with double sets of coordination sites, using similar compounds, has implications for the development of versatile and efficient ligands in coordination chemistry (Ghaffarinia & Golchoubian, 2005).

Solubility Studies

  • Studies on the solubilities of compounds like d-galactose and d-raffinose, which are chemically akin to the compound , in ethanol–water solutions, contribute to a better understanding of solubility behaviors in mixed solvents (Zhang, Gong, Wang, & Qu, 2012).

Biomedical Applications

  • Computational studies on similar compounds have been conducted to understand their role in the regulation of blood glucose levels, highlighting potential applications in diabetes management (Muthusamy & Krishnasamy, 2016).

Dental Composite Research

  • Synthesis and characterization of methacrylate-based multifunctional monomers for dental composites, involving similar compounds, underscore the potential applications in dental material science (Ghaemy, Heidaripour, & Barghamadi, 2007).

Environmental Applications

  • Research on the bioremediation of Bisphenol A (similar to the compound ) using a reverse micelles system showcases the potential of these compounds in environmental cleanup technologies (Chhaya & Gupte, 2013).

properties

CAS RN

217973-33-6

Product Name

2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C16H24O8

Molecular Weight

344.36

IUPAC Name

2-[2-hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H24O8/c1-8(18)15(9-3-5-10(22-2)6-4-9)24-16-14(21)13(20)12(19)11(7-17)23-16/h3-6,8,11-21H,7H2,1-2H3

InChI Key

IBLFDTIZHJLTIF-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 2
2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 3
2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 4
2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 5
2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 6
2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

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